2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Overview
Description
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
- By inhibiting AChE, this compound increases ACh levels, which can enhance nerve impulse transmission and cognitive function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to specific sites, leading to changes in their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under normal storage conditions . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but the exact temporal dynamics of its effects are still being explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and other metabolic enzymes, affecting their activity These interactions can lead to changes in metabolite levels and metabolic flux within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on factors such as the presence of specific transporters and the compound’s affinity for different cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method includes the acylation of quinoline-2,4-dione with acetic anhydride in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline, quinoline-2,4-dione, and substituted quinoline esters and amides .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a keto group.
Quinoline-2,4-dione: A closely related compound with two keto groups.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to its combination of a quinoline core and an acetic acid moiety. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-oxo-1H-quinolin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVHMJOEWPQFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406164 | |
Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-80-6 | |
Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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